Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
CAS No.: 852375-10-1
Cat. No.: VC6844622
Molecular Formula: C18H13FN4O3S
Molecular Weight: 384.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852375-10-1 |
|---|---|
| Molecular Formula | C18H13FN4O3S |
| Molecular Weight | 384.39 |
| IUPAC Name | methyl 5-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C18H13FN4O3S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15-20-21-17(23(15)22-16)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3 |
| Standard InChI Key | IMRKMKYZFYGVNV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Introduction
Methyl 5-(((3-(3-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex heterocyclic compound. It integrates multiple functional groups and heteroatoms, making it a candidate for pharmacological and synthetic applications. This article will explore its structure, synthesis, properties, and potential applications based on available data.
Structural Overview
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Molecular Formula: CHFNOS
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Molecular Weight: Approximately 357.36 g/mol
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Core Structure:
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The compound contains a furan ring substituted with a carboxylate group.
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A triazolopyridazine moiety is attached via a thioether linkage to the furan ring.
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A fluorophenyl group is integrated into the triazolopyridazine system.
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Synthesis Pathway
The synthesis of such compounds typically involves multi-step reactions incorporating heterocyclic chemistry and sulfur-based linkages:
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Step 1: Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Step 2: Functionalization of the triazolopyridazine with a fluorophenyl group via nucleophilic substitution or coupling reactions.
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Step 3: Introduction of the thioether linkage by reacting thiol derivatives with halogenated intermediates.
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Step 4: Coupling of the furan-2-carboxylic acid methyl ester with the thioether-substituted triazolopyridazine.
Biological Relevance
Compounds containing triazolo[4,3-b]pyridazine frameworks have shown diverse biological activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Potential Applications
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Drug Development:
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The compound's structural complexity makes it a candidate for targeted drug design, particularly in oncology or infectious disease treatment.
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Synthetic Intermediates:
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Its functional groups allow further derivatization for creating libraries of bioactive molecules.
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Research Gaps and Future Directions
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Toxicological Studies:
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Comp
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